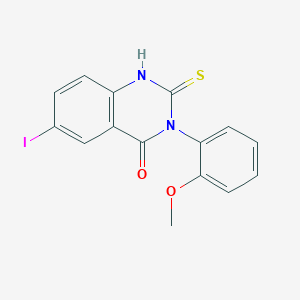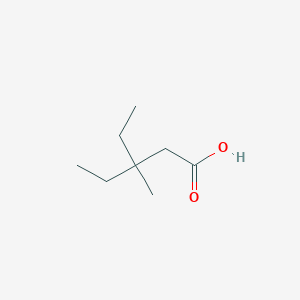
3-Ethyl-3-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-3-methylpentanoic acid is an organic compound with the molecular formula C8H16O2 It is a carboxylic acid characterized by the presence of an ethyl and a methyl group attached to the third carbon of a pentanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the reaction of ethylmagnesium bromide with the N-methylanilide of crotonic acid, followed by hydrolysis
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using similar precursors and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-3-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield primary alcohols.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3-Ethyl-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-3-methylpentanoic acid is not fully understood. it is hypothesized that the compound interacts with specific enzymes and receptors in biological systems, influencing metabolic pathways and cellular processes. The carboxylic acid group plays a crucial role in these interactions, facilitating binding to molecular targets and modulating their activity .
Comparaison Avec Des Composés Similaires
3-Methylpentanoic acid: Shares a similar structure but lacks the ethyl group.
Valeric acid: A straight-chain carboxylic acid with no branching.
Isovaleric acid: Contains a branched chain but differs in the position of the methyl group.
Uniqueness: 3-Ethyl-3-methylpentanoic acid is unique due to the presence of both ethyl and methyl groups on the third carbon of the pentanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
14352-60-4 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3-ethyl-3-methylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-4-8(3,5-2)6-7(9)10/h4-6H2,1-3H3,(H,9,10) |
Clé InChI |
LYLOGSAMXQCTRG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



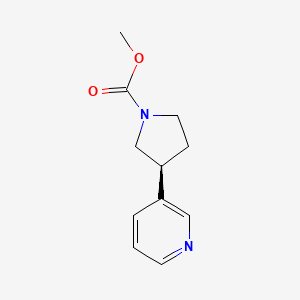
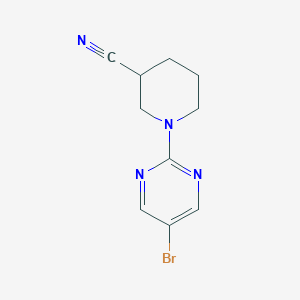
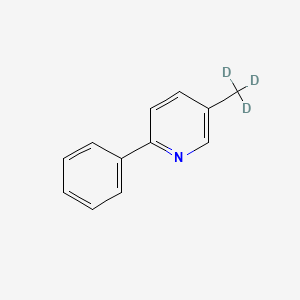
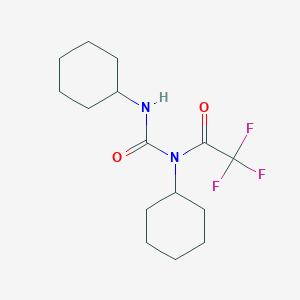
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)

![2-Pyridinebutanenitrile,a-methyl-a-[2-(2-pyridinyl)ethyl]-](/img/structure/B13986790.png)
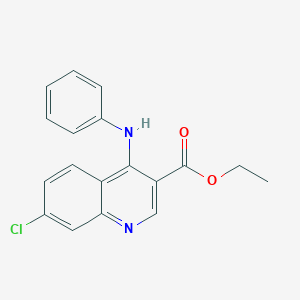
![2-[(2-oxo-3H-pyrimidin-4-yl)amino]acetic acid](/img/structure/B13986803.png)
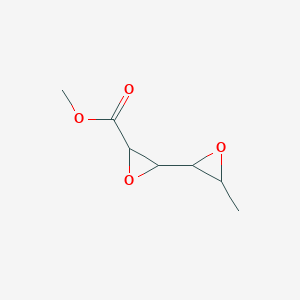
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)

